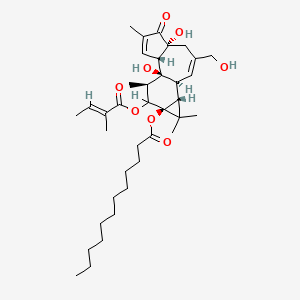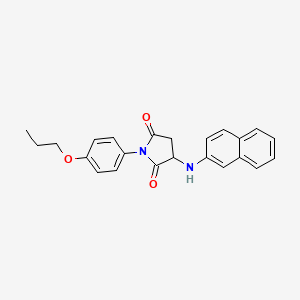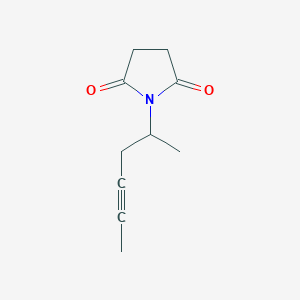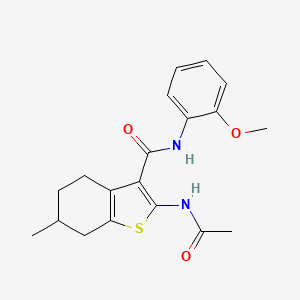![molecular formula C22H38N2O+2 B14144960 1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) CAS No. 687128-65-0](/img/structure/B14144960.png)
1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group attached to a propane backbone, which is further linked to two 1-methylpiperidinium groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) typically involves multiple steps. One common method includes the reaction of 3-benzyloxy-1,2-propanediol with appropriate reagents to introduce the piperidinium groups. The reaction conditions often involve the use of acid catalysts to facilitate the etherification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) involves its interaction with molecular targets and pathways within biological systems. The benzyloxy group may facilitate binding to specific receptors or enzymes, while the piperidinium groups can enhance the compound’s solubility and stability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) can be compared with similar compounds such as:
3-benzyloxy-1,2-propanediol: A precursor in the synthesis of the target compound, featuring a simpler structure with only one benzyloxy group.
1-benzylglycerol: Another related compound with a benzyloxy group attached to a glycerol backbone.
1,3-diphenylpropane: A structurally similar compound with phenyl groups instead of piperidinium groups.
The uniqueness of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) lies in its combination of benzyloxy and piperidinium groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
687128-65-0 |
|---|---|
Molecular Formula |
C22H38N2O+2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-methyl-1-[3-(1-methylpiperidin-1-ium-1-yl)-2-phenylmethoxypropyl]piperidin-1-ium |
InChI |
InChI=1S/C22H38N2O/c1-23(14-8-4-9-15-23)18-22(19-24(2)16-10-5-11-17-24)25-20-21-12-6-3-7-13-21/h3,6-7,12-13,22H,4-5,8-11,14-20H2,1-2H3/q+2 |
InChI Key |
DXDXEYWZYUHFKI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(C[N+]2(CCCCC2)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)


![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)


![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)


